5'-Adenylic acid, 8-chloro-
Overview
Description
5’-Adenylic acid, 8-chloro- is a modified nucleotide derivative of adenosine monophosphate This compound is characterized by the presence of a chlorine atom at the 8th position of the adenine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 8-chloro- typically involves the chlorination of adenosine monophosphate. This can be achieved through the reaction of adenosine monophosphate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile to ensure the efficient introduction of the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of 5’-Adenylic acid, 8-chloro- follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: 5’-Adenylic acid, 8-chloro- can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the chlorine substituent.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of 5’-Adenylic acid, 8-chloro-.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Adenylic acid, 8-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogs and derivatives.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Adenylic acid, 8-chloro- involves its interaction with various molecular targets, including enzymes and receptors. The chlorine substituent at the 8th position can influence the binding affinity and specificity of the compound, leading to altered biological activity. This can affect pathways involved in nucleotide metabolism, signal transduction, and cellular responses.
Comparison with Similar Compounds
Adenosine monophosphate: The parent compound without the chlorine substituent.
8-Bromo-adenosine monophosphate: Another halogenated derivative with a bromine atom at the 8th position.
8-Fluoro-adenosine monophosphate: A fluorinated analog with a fluorine atom at the 8th position.
Uniqueness: 5’-Adenylic acid, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of halogenation on nucleotide function and interactions.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKPWSUIRIENJW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434726 | |
Record name | 5'-Adenylic acid, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37676-40-7 | |
Record name | 5'-Adenylic acid, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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